N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide
Description
This compound features a pyrazolo[3,4-d]pyrimidine core substituted with a 4-fluorophenylpiperazine group and a propanamide side chain terminating in a phenyl group. The piperazine moiety likely enhances solubility and receptor interaction, while the fluorophenyl group may improve metabolic stability.
Properties
IUPAC Name |
N-[2-[4-[4-(4-fluorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN7O/c27-21-7-9-22(10-8-21)32-14-16-33(17-15-32)25-23-18-31-34(26(23)30-19-29-25)13-12-28-24(35)11-6-20-4-2-1-3-5-20/h1-5,7-10,18-19H,6,11-17H2,(H,28,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWKSSVQJIXRHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=NC4=C3C=NN4CCNC(=O)CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C22H22FN7 |
| Molecular Weight | 451.5 g/mol |
| CAS Number | 1021123-23-8 |
The compound contains a piperazine moiety, a pyrazolo[3,4-d]pyrimidine core, and a phenylpropanamide side chain, which contribute to its unique biological profile.
Research indicates that this compound may act as an inhibitor of specific enzymes involved in epigenetic regulation, particularly histone demethylases such as KDM4 (JMJD2) and KDM5. These enzymes play crucial roles in modifying chromatin structure and gene expression, making them significant targets for cancer therapy and other diseases related to epigenetic dysregulation .
Anticancer Properties
Studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit anticancer activity by inhibiting tumor cell proliferation. In vitro assays have shown that this compound can induce apoptosis in various cancer cell lines. For instance, it has been reported to effectively inhibit the growth of non-small cell lung cancer (NSCLC) cells through selective targeting of the HER family kinases .
Neuropharmacological Effects
The compound's piperazine component suggests potential neuropharmacological applications. Compounds with similar structures have been shown to interact with dopamine receptors, particularly D4 receptors, which are implicated in various neurological disorders. A related study found that similar piperazine derivatives exhibited high affinity for dopamine D4 receptors with IC50 values in the nanomolar range, indicating potential for treating conditions such as schizophrenia and other mood disorders .
Case Studies
- Inhibition of KDM4A : A study reported that derivatives of pyrazolo[3,4-d]pyrimidine demonstrated potent inhibitory activity against KDM4A with IC50 values significantly lower than 100 nM. The structural modifications in the side chains were crucial for enhancing selectivity and potency against different KDM isoforms .
- Neuroprotective Effects : In a preclinical model of neurodegeneration, compounds similar to this compound were shown to reduce oxidative stress markers and improve cognitive function in animal models, suggesting potential applications in treating Alzheimer's disease .
Summary of Research Findings
The following table summarizes key findings from various studies on the biological activity of this compound:
Scientific Research Applications
Chemical Properties and Structure
The compound features a piperazine core linked to a pyrazolo[3,4-d]pyrimidine moiety and a phenylpropanamide group. Its molecular formula is , with a molecular weight of approximately 396.48 g/mol. The structural complexity allows for diverse interactions with biological targets.
Medicinal Chemistry
Research indicates that this compound may act as a potential inhibitor of various biological pathways, particularly those involved in cancer progression. It has been studied for its interaction with histone demethylases, which are crucial in regulating gene expression associated with tumor growth.
- Case Study: A study on similar pyrazolo[3,4-d]pyrimidine derivatives demonstrated their effectiveness as inhibitors of the KDM4 and KDM5 subfamilies of histone demethylases, which are implicated in the progression of several cancers. The derivatives showed selective inhibition and promising cellular permeability, suggesting potential therapeutic applications in oncology .
Neuropharmacology
The piperazine component suggests potential applications in neuropharmacology, particularly in developing treatments for psychiatric disorders.
- Case Study: Compounds with similar piperazine structures have been investigated for their antidepressant and anxiolytic properties. Research shows that modifications to the piperazine ring can enhance binding affinity to serotonin receptors, which are critical targets for treating mood disorders .
Anticancer Activity
The compound's structural features suggest it may possess anticancer properties by targeting specific kinases involved in cell proliferation.
- Case Study: A related study found that compounds with similar structural motifs exhibited significant cytotoxicity against various cancer cell lines, including non-small cell lung cancer (NSCLC) and colorectal carcinoma. The most active compounds demonstrated growth inhibition rates exceeding 80% at micromolar concentrations .
Data Table: Summary of Research Findings
Comparison with Similar Compounds
Structural Analogues with Pyrazolo[3,4-d]pyrimidine Cores
Example 53 ()
- Structure: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide
- Key Differences :
- Replaces the 4-fluorophenylpiperazine with a chromen-4-one fluorophenyl group.
- Includes a benzamide substituent instead of a propanamide chain.
- Properties :
- Molecular weight: 589.1 g/mol.
- Melting point: 175–178°C.
- Implications: The chromenone group may confer kinase inhibition activity, while the isopropylbenzamide could alter pharmacokinetics compared to the target compound’s phenylpropanamide .
Compound 12c ()
- Structure: 4-amino-1-((3R)-1-((4-fluorobenzoyl)prolyl)piperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine
- Key Differences: Substitutes the piperazine with a prolyl-piperidine group. Incorporates a phenoxyphenyl substituent instead of a terminal phenyl.
- Properties :
- Implications : The prolyl-piperidine moiety could influence target selectivity, particularly in protease-sensitive pathways.
Compounds with Varied Heterocyclic Cores
SJF690 ()
- Structure: (2S,4R)-N-(2-(3-(3-(4-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-oxopropoxy)propoxy)-4-(4-methylthiazol-5-yl)benzyl)-4-hydroxy-1-((S)-3-methyl-2-(1-oxoisoindolin-2-yl)butanoyl)pyrrolidine-2-carboxamide
- Key Differences :
- Complex PROTAC design with a pyrazolo[3,4-d]pyrimidine linked to a thiazole-containing benzyl group and a pyrrolidine-carboxamide.
- Implications : The extended structure enables BTK degradation via E3 ligase recruitment, diverging from the target compound’s likely enzyme inhibition mechanism .
Compound C561-1969 ()
- Structure : N-[4-(4-ethylpiperazin-1-yl)phenyl]-3-(3,4,6-trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)propanamide
- Key Differences :
- Pyrazolo[3,4-b]pyridine core instead of pyrazolo[3,4-d]pyrimidine.
- Ethylpiperazinyl and trimethylphenyl substituents.
Physicochemical and Pharmacokinetic Comparisons
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling a pyrazolo[3,4-d]pyrimidine core with a 4-(4-fluorophenyl)piperazine moiety. Optimization includes:
- Nucleophilic substitution : Reacting α-chloroacetamides or 2-chloro-1-(4-arylpiperazine-1-yl)ethanones with intermediates under reflux in aprotic solvents (e.g., DMF) .
- Catalysis : Using bases like triethylamine to enhance reaction efficiency.
- Purification : Normal-phase chromatography (e.g., 10% methanol with 0.1% ammonium hydroxide) to isolate the target compound .
Q. How can researchers validate the structural integrity and purity of this compound?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.1–7.3 ppm; pyrimidine carbons at δ 150–160 ppm) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₃₀H₃₂F N₇O: 549.27 g/mol) .
Q. What in vitro assays are suitable for initial evaluation of biological activity (e.g., kinase inhibition or receptor binding)?
- Methodological Answer :
- Enzyme inhibition : Use fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) to screen for activity against kinases like PI3K or mTOR .
- Receptor binding : Radioligand displacement assays (e.g., using ³H-labeled antagonists) to assess affinity for serotonin or dopamine receptors linked to the piperazine moiety .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer :
- Substituent variation : Modify the fluorophenyl group (e.g., replace with chlorophenyl or methyl groups) to assess impact on receptor binding .
- Scaffold hopping : Replace the pyrazolo[3,4-d]pyrimidine core with triazolo[4,3-a]pyridine to alter steric and electronic properties .
- Computational modeling : Docking studies (e.g., AutoDock Vina) to predict interactions with off-target receptors like 5-HT₁A .
Q. What strategies address conflicting bioactivity data across different assay systems (e.g., cell-free vs. cell-based)?
- Methodological Answer :
- Assay standardization : Control variables like ATP concentration in kinase assays to minimize discrepancies .
- Metabolite screening : Use LC-MS to identify degradation products or active metabolites that may influence cell-based results .
- Orthogonal validation : Confirm activity in parallel assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
Q. How can researchers optimize pharmacokinetic properties (e.g., metabolic stability or BBB penetration)?
- Methodological Answer :
- Lipophilicity adjustment : Introduce trifluoromethyl groups to enhance metabolic stability, as seen in analogs with improved t½ in microsomal assays .
- Prodrug design : Mask polar groups (e.g., acetamide) with ester prodrugs to improve bioavailability .
- In silico prediction : Tools like SwissADME to estimate blood-brain barrier permeability (e.g., logP < 5 for CNS penetration) .
Q. What experimental approaches ensure selectivity against structurally related off-target receptors (e.g., dopamine D₂ vs. D₃)?
- Methodological Answer :
- Functional assays : Compare cAMP modulation in CHO cells expressing D₂ vs. D₃ receptors .
- Selective antagonists : Co-administer SCH-23390 (D₁ antagonist) to isolate D₃-specific effects .
- Crystal structure analysis : Use X-ray data (e.g., PDB 6CM4) to identify binding pocket differences .
Q. How can crystallography or NMR resolve conformational ambiguities in the piperazine-pyrimidine core?
- Methodological Answer :
- X-ray crystallography : Co-crystallize the compound with a target protein (e.g., kinase domain) to determine binding mode .
- NOESY NMR : Detect through-space interactions to confirm chair vs. boat conformations of the piperazine ring .
Q. What in vivo models are appropriate for evaluating therapeutic potential and toxicity?
- Methodological Answer :
- Rodent models : Use xenograft mice for anticancer efficacy (e.g., measure tumor volume reduction post 14-day dosing) .
- Toxicity profiling : Assess hepatotoxicity via serum ALT/AST levels and histopathology .
- Behavioral assays : Morris water maze for CNS-targeting compounds to evaluate cognitive side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
